molecular formula C15H21ClN2O2 B12356796 3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride

3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride

Cat. No.: B12356796
M. Wt: 296.79 g/mol
InChI Key: ZAAYXHZDJJRJNV-UHFFFAOYSA-N
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Description

3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride is a chemical compound that belongs to the class of tryptamines. It is known for its hallucinogenic properties and is structurally related to other tryptamines. The compound has a molecular formula of C13H18N2O and a molecular weight of 218.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core.

    Alkylation: The indole core is then alkylated with ethylmethylamine to introduce the ethylmethylamino group.

    Hydroxylation: The next step involves the hydroxylation of the indole ring to introduce the hydroxyl group at the 4-position.

    Acetylation: The hydroxyl group is then acetylated to form the acetate ester.

    Formation of Monohydrochloride Salt: Finally, the compound is converted to its monohydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the processes are carried out in large reactors with precise control over temperature, pressure, and other parameters .

Chemical Reactions Analysis

Types of Reactions

3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with serotonin receptors in the brain. It acts as an agonist at these receptors, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The molecular targets include the 5-HT2A receptor, which is known to play a key role in the hallucinogenic effects of tryptamines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride is unique due to its specific substitution pattern on the indole ring and the presence of the ethylmethylamino group. This structural uniqueness contributes to its distinct pharmacological profile and effects .

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

[3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-yl] acetate;hydrochloride

InChI

InChI=1S/C15H20N2O2.ClH/c1-4-17(3)9-8-12-10-16-13-6-5-7-14(15(12)13)19-11(2)18;/h5-7,10,16H,4,8-9H2,1-3H3;1H

InChI Key

ZAAYXHZDJJRJNV-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C.Cl

Origin of Product

United States

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